molecular formula C10H7BrN2S B1355561 6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine CAS No. 64677-65-2

6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine

Cat. No. B1355561
CAS RN: 64677-65-2
M. Wt: 267.15 g/mol
InChI Key: QAKWJEHBDZIGQO-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound; it’s part of many pharmaceuticals and organic compounds . The compound you’re interested in, “6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine”, is a benzothiazole derivative. These compounds often have interesting biological activities .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can vary widely depending on the specific compound and conditions .


Physical And Chemical Properties Analysis

Benzothiazole derivatives can have a wide range of physical and chemical properties, including varying degrees of solubility, different melting points, and so on .

Scientific Research Applications

Pharmacological Applications

  • Anticonvulsant Properties : Compounds structurally related to 6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine have shown significant anticonvulsant activity. For instance, 3-(benzo[d]thiazol-2-yl)-6-bromo-2-ethylquinazolin-4(3H)-one demonstrated substantial efficacy against tonic seizures in an experimental model, without neurotoxicity or hepatotoxicity (Ugale et al., 2012).

  • Antimicrobial Activity : Several derivatives, such as N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides, have been synthesized and show potential antimicrobial properties (Saeed & Rafique, 2013).

  • Anti-Tumor Activity : Certain benzothiazole derivatives have been evaluated for their anti-tumor effects. For example, compounds like N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine showed promising cytotoxicity against various cancer cell lines (Eshghi et al., 2019).

Chemical Synthesis Applications

  • Synthesis of Sulfonyl Derivatives : The synthesis of sulfonyl 2-(prop-2-yn-1-ylthio) benzo[d]thiazole derivatives has been achieved. These compounds may have significant biological activity, suggesting their utility in chemical synthesis and pharmaceutical research (Abbas, 2015).

  • Corrosion Inhibition : Certain imine derivatives containing benzo[d]thiazole-2-yl groups have been explored for their effectiveness in inhibiting corrosion of mild steel, especially in acidic environments. This application is crucial for industrial settings (Chugh et al., 2019).

  • Plant-Growth Regulatory Activities : Novel imine derivatives with benzo[d]thiazole and thiazole rings have shown potential as plant-growth regulators, indicating their application in agriculture (Qin et al., 2010).

Safety And Hazards

The safety and hazards associated with a specific benzothiazole derivative would depend on the specific compound. Some benzothiazole derivatives are used in pharmaceuticals, which suggests they can be safe under certain conditions .

properties

IUPAC Name

6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2S/c1-2-5-13-8-4-3-7(11)6-9(8)14-10(13)12/h1,3-4,6,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKWJEHBDZIGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Br)SC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40493492
Record name 6-Bromo-3-(prop-2-yn-1-yl)-1,3-benzothiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine

CAS RN

64677-65-2
Record name 6-Bromo-3-(prop-2-yn-1-yl)-1,3-benzothiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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